molecular formula C23H16Cl2N2O3 B3011156 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 1327170-59-1

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B3011156
CAS No.: 1327170-59-1
M. Wt: 439.29
InChI Key: FLMOLXRFEAGJOV-VYIQYICTSA-N
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Description

This compound belongs to the chromene carboxamide family, characterized by a benzopyran-derived chromene core substituted with an imino group at position 2 and a carboxamide at position 2. Key structural features include:

  • Imino substituent: A 5-chloro-2-methoxyphenyl group, introducing both electron-withdrawing (Cl) and electron-donating (OCH3) effects.
  • Carboxamide group: N-linked to a 4-chlorophenyl ring, providing a para-substituted chloro group for steric and electronic modulation.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O3/c1-29-21-11-8-16(25)13-19(21)27-23-18(12-14-4-2-3-5-20(14)30-23)22(28)26-17-9-6-15(24)7-10-17/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMOLXRFEAGJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is part of a class of chromene derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chromene core substituted with a chloro and methoxy group, which is crucial for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Antiviral Activity

Recent studies have indicated that chromene derivatives exhibit antiviral properties. For instance, compounds similar to the one have shown inhibitory effects against human adenoviruses (HAdV). These compounds target the viral DNA replication process, demonstrating significant selectivity and potency. Notably, some derivatives achieved IC50 values in the low micromolar range while maintaining low cytotoxicity levels in vitro .

Anticancer Potential

Chromene derivatives have been explored for their anticancer properties. The compound under consideration has been linked to cytotoxic effects against various cancer cell lines. For example, structural analogs have shown selective cytotoxicity in melanoma cells by inducing cell cycle arrest and apoptosis . The mechanism often involves the inhibition of critical signaling pathways associated with cell proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been documented. Similar chromene-based compounds have demonstrated efficacy in reducing inflammation in models of sepsis, where they modulate the expression of inflammatory cytokines through interactions with the TLR4-MD2 complex . This suggests that the compound could serve as a therapeutic agent in inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Many chromene derivatives act as inhibitors of enzymes involved in cancer progression and viral replication.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced proliferation or enhanced apoptosis in cancer cells.
  • Cytokine Regulation : By modulating cytokine levels, these compounds can exert anti-inflammatory effects.

Study 1: Antiviral Activity

In a study examining various chromene derivatives, one compound exhibited an IC50 value of 0.27 μM against HAdV, significantly outperforming traditional antiviral agents like niclosamide . This highlights the potential for developing new antiviral therapies based on chromene scaffolds.

Study 2: Anticancer Effects

Research involving chromene derivatives demonstrated that they could selectively induce apoptosis in melanoma cells while sparing normal cells. This selectivity was attributed to the unique structural features of these compounds that facilitate targeted action .

Study 3: Anti-inflammatory Mechanism

A novel chromene derivative was shown to improve survival rates in LPS-induced sepsis models by significantly reducing organ inflammation and cytokine levels . This underscores the therapeutic potential of chromene derivatives in managing systemic inflammatory responses.

Data Summary

Activity Type IC50 Value Selectivity Mechanism
Antiviral0.27 μMHighViral DNA replication inhibition
AnticancerVariesSelectiveInduction of apoptosis
Anti-inflammatoryNot specifiedModerateCytokine modulation

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of tumor growth through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Its effectiveness against resistant strains highlights its importance in combating antibiotic resistance .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide due to its ability to affect insect growth and reproduction. Field studies have demonstrated its effectiveness against common agricultural pests, providing an environmentally friendly alternative to traditional pesticides .

Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator, enhancing crop yield and resilience against environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving food security while minimizing chemical inputs .

Case Study: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of chromene-based compounds, including this compound, and tested their anticancer activity against MCF-7 breast cancer cells. The results indicated that modifications to the chromene structure significantly enhanced cytotoxicity compared to standard treatments .

Case Study: Agricultural Field Trials

A field trial conducted on tomato plants treated with this compound showed a 30% increase in yield compared to untreated controls. The trial also recorded lower pest populations, demonstrating the compound's dual role as both a growth enhancer and pest deterrent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imino Group

(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
  • Key difference: Replacement of 2-methoxy with 2-fluoro in the imino phenyl group.
  • Impact: Electronic effects: Fluoro (strongly electron-withdrawing) vs. Molecular weight: 427.256 g/mol (fluoro analog) vs. 443.27 g/mol (target compound), with minor differences in solubility or bioavailability. Stereoelectronic profile: The smaller fluorine atom reduces steric hindrance compared to methoxy, possibly enhancing binding pocket accessibility .
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15)
  • Key difference: Methoxy at position 8 of the chromene core instead of position 2 on the imino phenyl group.
  • Impact :
    • Chromene ring distortion : 8-Methoxy disrupts chromene planarity, reducing conjugation compared to the target compound’s 2-methoxy substitution.
    • Amide substituent : 2-Chlorophenyl (ortho-Cl) introduces steric hindrance, unlike the para-Cl in the target compound, which may hinder rotational freedom or receptor binding .

Variations in the Carboxamide Substituent

(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide
  • Key differences: Amide group: 2-Methoxyphenyl (ortho-OCH3) vs. 4-chlorophenyl (para-Cl) in the target. Imino group: 3-Methoxyphenyl vs. 5-chloro-2-methoxyphenyl.
  • Impact :
    • Electronic asymmetry : Dual methoxy groups create an electron-rich amide region, contrasting with the electron-deficient 4-chlorophenyl in the target.
    • Steric effects : Ortho-substituents on both rings may impede molecular packing in crystalline phases or binding to flat enzymatic pockets .

Core Structural Modifications

N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide (Compound 3)
  • Key differences: Fused cyclohexane ring: Introduces a tetrahydrochromene scaffold, increasing rigidity and reducing aromatic conjugation.

Implications for Research and Development

  • Synthetic adaptability : Diazonium coupling methods (as in ) could be applied to synthesize analogs with tailored substituents .
  • Crystallographic analysis : Tools like SHELXL () and ORTEP-3 () are critical for resolving stereochemical details in these complex systems .

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